

Technical Monograph: 4-[(4-Chlorophenyl)sulfanyl]piperidine

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Compound of Interest

Compound Name: 4-((4-Chlorophenyl)thio)piperidine

CAS No.: 101768-63-2

Cat. No.: B1350516

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Strategic Synthesis, Pharmacophoric Utility, and Metabolic Profiling of a Privileged Scaffold

Executive Summary

The molecule 4-[(4-chlorophenyl)sulfanyl]piperidine (CAS: 101768-63-2), often referred to as CP-4-S, represents a critical intermediate in the synthesis of neuroactive pharmaceutical agents. Structurally, it consists of a piperidine ring linked to a 4-chlorophenyl moiety via a thioether (sulfide) bridge.

This scaffold serves as a bioisostere to the 4-phenoxy-piperidine and 4-benzyl-piperidine motifs found in numerous GPCR ligands (e.g., serotonin and dopamine modulators). Its utility lies in the unique properties of the C–S–C bond angle ($\sim 100^\circ$) and bond length (1.82 Å), which offer distinct conformational preferences compared to their ether (C–O–C) counterparts, often resulting in altered receptor selectivity profiles.

This guide details the robust synthesis, structural characterization, and medicinal chemistry applications of this scaffold, emphasizing high-yield protocols and metabolic stability considerations.

Chemical Architecture & Properties

Structural Analysis

The molecule is defined by three distinct zones:

- The Basic Head: The secondary amine of the piperidine (pKa ~10.8) serves as the primary cation- π interaction point in receptor binding pockets.
- The Thioether Linker: A flexible hinge that modulates lipophilicity and metabolic susceptibility.
- The Lipophilic Tail: The 4-chlorophenyl group provides bulk tolerance and halogen-bonding capabilities.

Physicochemical Data

Property	Value / Description	Significance
IUPAC Name	4-[(4-chlorophenyl)sulfanyl]piperidine	Standard nomenclature
CAS Number	101768-63-2	Registry identification
Formula	C ₁₁ H ₁₄ ClNS	MW: 227.75 g/mol
LogP (Predicted)	-2.64	Moderate lipophilicity; BBB penetrant
H-Bond Donors	1 (NH)	Key for salt formation (e.g., HCl)
H-Bond Acceptors	2 (N, S)	S is a weak acceptor
Rotatable Bonds	2	Conformational flexibility

Strategic Synthesis Protocols

The synthesis of 4-[(4-chlorophenyl)sulfanyl]piperidine is most efficiently achieved via Nucleophilic Substitution (

).

While metal-catalyzed cross-coupling (Buchwald-Hartwig) is possible, the

approach using activated piperidine electrophiles is more cost-effective and scalable.

Pathway Visualization (Graphviz)

The following diagram outlines the standard synthetic route starting from commercially available 4-hydroxypiperidine.



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Figure 1: Step-wise synthesis via mesylate displacement. Blue: Starting Material; Yellow: Intermediates; Green: Final Product.

Detailed Experimental Protocol

Step 1: Activation of the Piperidine Core

Rationale: The hydroxyl group of 4-hydroxypiperidine is a poor leaving group. It must be converted to a mesylate (OMs) or tosylate (OTs) after N-protection.

- Protection: React 4-hydroxypiperidine with Boc-anhydride () in DCM/TEA to yield N-Boc-4-hydroxypiperidine.
- Mesylation: Treat the N-Boc intermediate with Methanesulfonyl chloride (MsCl) (1.2 eq) and Triethylamine (TEA) (1.5 eq) in DCM at 0°C.
 - Checkpoint: Monitor by TLC.[1][2] The product should be a white solid.

Step 2: Thioether Formation (The Critical Step)

Rationale: This step utilizes the high nucleophilicity of the thiophenolate anion to displace the mesylate with inversion of configuration (though irrelevant here due to symmetry).

- Reagents: 4-Chlorothiophenol (1.1 eq), Potassium Carbonate (, 2.0 eq), DMF (anhydrous).
- Procedure:

- Dissolve 4-chlorothiophenol in DMF and add
 . Stir for 30 min to generate the thiolate anion.
- Add N-Boc-4-mesyloxypiperidine dropwise.
- Heat to 60–80°C for 4–6 hours.
- Workup: Quench with water, extract with EtOAc. Wash organic layer with NaOH (1M) to remove unreacted thiol (critical for odor control).

Step 3: N-Deprotection

- Reagents: 4M HCl in Dioxane or Trifluoroacetic acid (TFA) in DCM (1:4).
- Procedure: Stir the N-Boc precursor in the acid solution at RT for 2 hours.
- Isolation: Evaporate solvent. Triturate the residue with diethyl ether to obtain the Hydrochloride salt as a white, free-flowing powder.

Medicinal Chemistry Utility

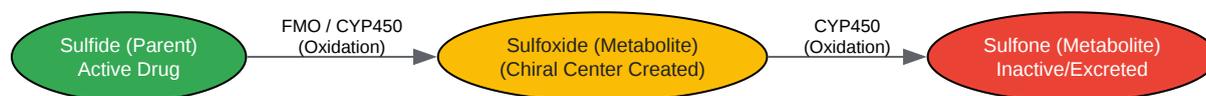
Bioisosterism: Sulfur vs. Oxygen

Replacing the ether oxygen of 4-(4-chlorophenoxy)piperidine with sulfur (thioether) introduces significant physicochemical changes:

- Lipophilicity: Sulfur is less electronegative and more lipophilic than oxygen. This substitution typically increases LogP by ~0.5 units, enhancing blood-brain barrier (BBB) permeability.
- Geometry: The C–S bond (1.82 Å) is longer than C–O (1.43 Å). This extends the distance between the basic nitrogen and the aromatic ring, potentially allowing the molecule to reach deeper hydrophobic pockets in targets like the Serotonin Transporter (SERT) or Sigma-1 receptors.

Metabolic Liability (S-Oxidation)

A major consideration when using this scaffold is the metabolic susceptibility of the sulfur atom. Hepatic Flavin-containing Monooxygenases (FMOs) and CYPs readily oxidize the thioether.



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Figure 2: Metabolic oxidation pathway. The sulfoxide formation creates a chiral center, potentially complicating PK/PD profiles.

Mitigation Strategy: If metabolic stability is poor, medicinal chemists often oxidize the sulfur to the Sulfone (

) intentionally during synthesis, or add steric bulk (e.g., ortho-substitution on the phenyl ring) to hinder enzymatic access.

Analytical Characterization

To ensure the integrity of the synthesized scaffold, the following spectral signatures must be verified.

Technique	Diagnostic Signal	Interpretation
^1H NMR (400 MHz, DMSO- d_6)	3.10–3.20 (m, 1H)	The methine proton (CH-S) at the 4-position of piperidine. Shifts upfield compared to O-analogs.
^1H NMR	7.30–7.45 (m, 4H)	Aromatic AA'BB' system of the 4-chlorophenyl group.
^1H NMR	8.50–9.00 (br s)	Ammonium protons () if isolated as HCl salt.
^{13}C NMR	~42.0 ppm	Carbon attached to Sulfur (C-S).
LC-MS	m/z ~228.08 [M+H] $^+$	Chlorine isotope pattern () should be visible (3:1 ratio).

Safety & Handling

- **Thiol Stench:** 4-Chlorothiophenol has a potent, disagreeable odor. All reactions involving the thiol must be performed in a well-ventilated fume hood. Glassware should be treated with bleach (sodium hypochlorite) immediately after use to oxidize residual thiols to odorless disulfides/sulfonates.
- **Skin Sensitization:** Aryl sulfides can be skin sensitizers. Double-gloving (Nitrile) is recommended.
- **Storage:** The free base is prone to air oxidation (to sulfoxide) over long periods. Store as the HCl salt in a desiccator at -20°C for maximum stability.

References

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Sources

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- 2. [pdf.benchchem.com \[pdf.benchchem.com\]](#)
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